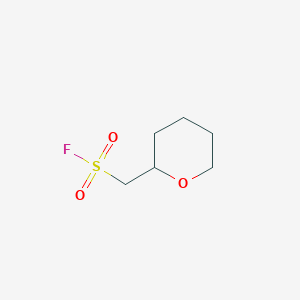

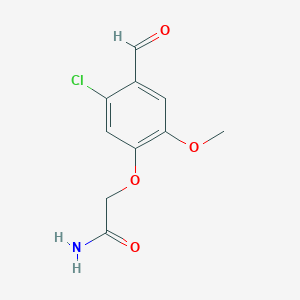

![molecular formula C9H12N2 B2497716 (6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine CAS No. 919367-27-4](/img/structure/B2497716.png)

(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination. A practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine, a closely related compound, using commercially available cyclopentanone and benzylamine as raw materials, achieving a total yield of 43.15% with 99.7% purity (HPLC) (Zhou et al., 2013).

Molecular Structure Analysis

Structural features of related compounds have been extensively studied using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. These studies provide detailed insights into the molecular geometry, bond lengths, bond angles, and torsion angles, essential for understanding the compound's conformational stability and reactivity (Gumus et al., 2018).

Chemical Reactions and Properties

Compounds containing the "(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine" moiety can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. These reactions are pivotal in modifying the compound's chemical structure to enhance its biological activity or to tailor its physical and chemical properties for specific applications. For instance, cycloaddition reactions have been employed to synthesize novel compounds with potential as cytotoxic agents (Ramazani et al., 2014).

Applications De Recherche Scientifique

Pharmaceutical and Antimicrobial Research

(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine has significant applications in pharmaceutical research, particularly in the development of bactericides and antimicrobials. It plays a crucial role in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. This compound is especially noteworthy in the production of fourth-generation Cefpirome as a side-chain component, highlighting its importance in antibiotic synthesis (Fu Chun, 2007).

Anticonvulsant Activity

Research on Schiff bases of 3-aminomethyl pyridine, which includes derivatives of this compound, demonstrates their potential as anticonvulsant agents. These compounds have shown effectiveness in seizure protection, suggesting their potential utility in treating epilepsy-related conditions (Pandey & Srivastava, 2011).

Catalysis and Synthesis

This chemical is used in the synthesis of NCN′ and PCN pincer palladacycles, with applications in catalysis. These palladacycles have been found to exhibit good activity and selectivity in catalytic processes, making them relevant in the field of synthetic chemistry (Roffe et al., 2016).

Photocytotoxicity in Cancer Research

Iron(III) complexes of this compound, particularly those involving Schiff bases, have been studied for their enhanced cellular uptake and remarkable photocytotoxicity. These properties make them potential candidates for targeted cancer therapy, especially in light-sensitive treatments (Basu et al., 2015).

Synthetic Methods and Applications

Various synthetic methods for 6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine have been developed, with applications ranging from antiulcer and anticancer activities. The diversity of synthetic routes, such as Friedlander condensation and Grignard reaction, emphasizes its versatility in different scientific applications (Chen Li-gong, 2004).

Structural and Spectral Studies

Structural and spectral studies of compounds containing this compound have provided insights into their chemical properties. Such research is fundamental in understanding the compound's behavior and potential applications in various fields of chemistry (Wu et al., 2009).

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[c]pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-4-8-6-11-5-7-2-1-3-9(7)8/h5-6H,1-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNRDFXAUKUIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=CC(=C2C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)